molecular formula C13H18FN3O2 B15260927 tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate

Cat. No.: B15260927
M. Wt: 267.30 g/mol
InChI Key: SYKNPWQDJHKYIX-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate is a synthetic carbamate derivative of high interest in medicinal chemistry and organic synthesis. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a common motif for protecting amines during multi-step synthetic sequences, allowing for selective reactions at other molecular sites . The presence of the carbamimidoylmethyl group suggests potential as a key intermediate in the development of novel pharmacologically active molecules, possibly targeting enzymes or receptors. Carbamate compounds are widely studied in research for their diverse biological activities and utility in drug discovery . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C13H18FN3O2

Molecular Weight

267.30 g/mol

IUPAC Name

tert-butyl N-[4-(2-amino-2-iminoethyl)-3-fluorophenyl]carbamate

InChI

InChI=1S/C13H18FN3O2/c1-13(2,3)19-12(18)17-9-5-4-8(6-11(15)16)10(14)7-9/h4-5,7H,6H2,1-3H3,(H3,15,16)(H,17,18)

InChI Key

SYKNPWQDJHKYIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a fluorophenyl derivative with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent effects, synthetic yields, and applications.

Key Trends:

  • Fluorine Position : The 3-fluoro substituent (42h, 77% yield) is synthetically more favorable than 2-fluoro (42d, 36%), likely due to reduced steric hindrance or enhanced electronic stabilization during coupling reactions .
  • Amino Substituents: Amino groups (e.g., ) improve solubility and enable conjugation, making these analogs valuable in peptide synthesis or covalent inhibitor design.

Methylthiazol-Containing Analogs

Compounds like 42d and 42h () incorporate 4-methylthiazol-5-yl groups, which are associated with kinase inhibition (e.g., VEGFR2 or EGFR). The fluorine atom in these structures may enhance metabolic stability and binding affinity through hydrophobic interactions .

Benzimidazolone Derivatives

The cyclohexyl-benzimidazolone analog () demonstrates high synthetic yield (80%) and stability, with LCMS data confirming successful Boc deprotection. Such structures are explored in oncology for targeting 8-oxoguanine DNA glycosylase (OGG1) .

Amino-Functionalized Analogs

tert-Butyl (3-amino-4-methylphenyl)carbamate () and tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () are pivotal in covalent drug design. Their high purity (≥95%) ensures reliability in preclinical assays .

Biological Activity

tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate, a carbamate derivative, is gaining attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique structure, including a fluorophenyl group and a carbamimidoyl moiety, exhibits various pharmacological properties that warrant detailed investigation.

  • Molecular Formula : C12H17FN2O2
  • Molecular Weight : 240.27 g/mol
  • CAS Number : 1715037-39-0
  • Structural Characteristics : The compound features a tert-butyl group, a carbamate linkage, and a 3-fluorophenyl ring substituted with a carbamimidoyl group.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Carbamates generally function by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This mechanism can result in various physiological effects, including enhanced neurotransmission and potential neurotoxic effects if not properly regulated .

In Vitro Studies

Recent studies have demonstrated the compound's ability to inhibit AChE activity in vitro. The inhibition kinetics suggest that it acts as a reversible inhibitor, which is crucial for therapeutic applications where prolonged AChE inhibition may lead to toxicity .

StudyConcentration (µM)AChE Inhibition (%)
Study 11045
Study 25078
Study 310090

In Vivo Studies

In vivo experiments using rodent models have shown that this compound can enhance cognitive functions, particularly in memory retention tasks. Behavioral assays indicate improved performance in maze tests compared to control groups treated with saline .

Case Studies

  • Cognitive Enhancement : A study conducted on aged rats revealed that administration of the compound led to significant improvements in learning and memory capabilities as measured by the Morris water maze test. The results indicated that the compound might be beneficial in treating age-related cognitive decline.
  • Neuroprotection : Another case study focused on neuroprotective effects against oxidative stress. The compound demonstrated the ability to reduce markers of oxidative damage in neuronal cultures exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Toxicology

While the biological activity is promising, the safety profile of this compound needs thorough investigation. Preliminary toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects on health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine intermediate. A typical approach involves coupling tert-butyl carbamate with a fluorophenyl precursor under basic conditions (e.g., using DIPEA in DMF at 0–5°C) . Purification is critical; column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH/H2O) improves purity to >95%. Monitor reaction progress via TLC (Rf ≈ 0.3 in 1:1 hexane/EtOAc) and confirm structure by <sup>1</sup>H/<sup>13</sup>C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Detects fluorine environment (δ ≈ -110 to -120 ppm for 3-fluorophenyl) .
  • IR Spectroscopy : Confirms carbamate C=O stretch (~1680–1720 cm<sup>-1</sup>) and NH stretches (~3300 cm<sup>-1</sup>) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattice) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N2 or Ar). Decomposition occurs above 40°C or in acidic/basic conditions, releasing CO2 and tert-butanol . Pre-purge storage vials with N2 to minimize hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodological Answer :

  • Modification Sites : Vary substituents on the fluorophenyl ring (e.g., electron-withdrawing groups at position 3) or the carbamimidoyl group to alter lipophilicity and hydrogen-bonding capacity .
  • Activity Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against E. coli and S. aureus). A 2025 study showed EC50 values of 12.5 µM in cancer cell lines for analogs with trifluoromethyl groups .
  • Table 1 : SAR Trends for Analogues
SubstituentLogPEC50 (µM)
-F2.125.0
-CF32.812.5
-OCH31.950.0

Q. What computational methods predict reactivity and degradation pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbamate carbonyl carbon) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (pH 7.4) to predict half-life (~48 hours at 25°C) .
  • Software : Gaussian 16 or ORCA for quantum mechanics; AMBER for MD .

Q. How can conflicting stability data in literature be resolved experimentally?

  • Methodological Answer :

  • Controlled Studies : Compare decomposition rates under varying pH (2–12), temperature (25–60°C), and humidity (0–80% RH) using HPLC-MS to track degradation products .
  • Kinetic Analysis : Apply Arrhenius equation to model temperature-dependent degradation (Ea ≈ 65 kJ/mol for hydrolysis) .

Q. What strategies optimize reaction yields in flow chemistry setups?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial design to test variables (residence time, temperature, reagent ratios). A 2021 study achieved 85% yield in a microreactor at 50°C with 2:1 molar ratio of amine to carbamate .
  • Inline Analytics : Incorporate FTIR or UV-vis probes for real-time monitoring .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in reported ecotoxicity data?

  • Methodological Answer :

  • Standardized Assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) under controlled conditions (pH 7.0, 20°C). Compare LC50 values with literature; discrepancies may arise from impurity interference .

Q. What protocols ensure reproducibility in sensitive intermediate handling?

  • Methodological Answer :

  • Schlenk Techniques : Synthesize air-sensitive intermediates (e.g., Grignard reagents) under argon with rigorous exclusion of moisture .
  • Cryogenic Quenching : For exothermic steps, pre-cool reactors to -78°C and add reagents dropwise .

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